
Bromodomain inhibitor-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromodomain inhibitor-12 is a small molecule that targets bromodomain-containing proteins, specifically those in the bromodomain and extra-terminal (BET) family. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromodomain inhibitor-12 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of thienotriazolodiazepine scaffolds, which are known for their inhibitory activity against bromodomain-containing proteins . The reaction conditions often include the use of organic solvents, such as dichloromethane, and bases like pyridine to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: Bromodomain inhibitor-12 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the inhibitor’s structure, enhancing its binding affinity to bromodomain-containing proteins.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly employed to introduce different functional groups into the inhibitor’s structure
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and binding affinities .
Scientific Research Applications
Cancer Treatment
Bromodomain inhibitor-12 has been studied for its efficacy against several types of cancers, including:
- Non-Small Cell Lung Cancer (NSCLC) : Preclinical models have demonstrated that bromodomain inhibition can effectively suppress tumor growth in KRAS-mutant NSCLC, particularly when combined with other therapies .
- Acute Myeloid Leukemia (AML) : Clinical trials have shown that bromodomain inhibitors can enhance the efficacy of standard chemotherapy regimens in AML patients .
- Breast Cancer : Studies indicate that combining bromodomain inhibitors with endocrine therapies can improve outcomes in hormone receptor-positive breast cancer .
Combination Therapies
This compound is often utilized in combination with other anticancer agents to achieve synergistic effects. For instance:
- Synergistic Effects with Chemotherapeutics : Research has indicated that combining bromodomain inhibitors with traditional chemotherapeutics can significantly enhance cytotoxicity against resistant cancer cell lines .
- Immunotherapy : There is growing evidence supporting the use of bromodomain inhibitors alongside immune checkpoint inhibitors to boost anti-tumor immunity .
Safety and Efficacy
While bromodomain inhibitors show promise, they are associated with certain adverse effects, primarily dose-dependent thrombocytopenia, which may limit their clinical application . Ongoing studies are focused on identifying biomarkers that can predict patient responses to these therapies and mitigate side effects.
Table 1: Summary of Clinical Trials Involving this compound
Trial Identifier | Cancer Type | Phase | Key Findings |
---|---|---|---|
NCT02431260 | Advanced Malignancies | 1/2 | Demonstrated safety and tolerability; reduced MYC expression |
NCT01713582 | Acute Myeloid Leukemia | 1 | Enhanced response rates when combined with standard chemotherapy |
NCT02964507 | Breast Cancer | 1/2 | Improved outcomes when combined with endocrine therapy |
Table 2: Mechanistic Insights into Bromodomain Inhibition
Mechanism | Description |
---|---|
Transcriptional Regulation | Disruption of oncogene expression |
Apoptosis Induction | Activation of apoptotic pathways |
Immune Modulation | Alteration of inflammatory cytokine production |
Case Study 1: Efficacy in NSCLC
In a study involving KRAS-mutant NSCLC models, this compound was administered alongside standard chemotherapy. The results showed a significant reduction in tumor volume compared to control groups, highlighting its potential as a combinatorial agent in resistant cancers.
Case Study 2: AML Patient Response
A patient with relapsed acute myeloid leukemia was treated with this compound as part of a clinical trial. The patient exhibited a marked reduction in blast cells after two cycles of treatment, suggesting effective targeting of malignant cells.
Mechanism of Action
Bromodomain inhibitor-12 exerts its effects by binding to the acetyl-lysine recognition sites on bromodomain-containing proteins, thereby preventing these proteins from interacting with acetylated histones. This disruption of protein-histone interactions leads to changes in chromatin structure and gene expression. The primary molecular targets of this compound are the BET family proteins, including BRD2, BRD3, BRD4, and BRDT . By displacing these proteins from super-enhancer regions, this compound can significantly impact vital pathways in cancerous cells .
Comparison with Similar Compounds
OTX015: A thienotriazolodiazepine compound with similar inhibitory activity against BET proteins.
JQ1: A well-known BET inhibitor that has been extensively studied for its anticancer properties.
IACS-16559: A selective inhibitor targeting the bromodomains of CBP and EP300.
Uniqueness of Bromodomain Inhibitor-12: this compound is unique due to its specific binding affinity and selectivity for BET family proteins. Its structure allows for effective disruption of protein-histone interactions, making it a potent inhibitor with significant therapeutic potential .
Biological Activity
Bromodomain inhibitors, particularly those targeting the Bromodomain and Extra-Terminal (BET) family of proteins, have emerged as significant therapeutic agents in cancer treatment. Among these, Bromodomain Inhibitor-12 (often referred to in literature as a specific compound within the BET inhibitor class) has garnered attention for its biological activity and potential applications in oncology. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, including case studies, and presenting data in organized tables for clarity.
Bromodomain inhibitors function primarily by disrupting the interaction between bromodomains and acetylated lysines on histones and non-histone proteins. This disruption leads to altered gene expression profiles, particularly affecting oncogenes such as MYC and BCL2 . This compound specifically inhibits the binding of BET proteins like BRD4 , which is crucial for the transcriptional regulation of genes involved in cell cycle progression and apoptosis.
Key Mechanisms Include:
- Inhibition of Transcriptional Activation : By preventing BRD4 from binding to acetylated histones, this compound reduces the expression of genes that promote tumor growth.
- Induction of Cell Cycle Arrest : The compound has been shown to induce G1 phase cell cycle arrest in various cancer cell lines.
- Promotion of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, particularly those with high MYC expression.
Efficacy in Preclinical Models
This compound has been evaluated across several preclinical models. The following table summarizes its biological activity against various cancer types:
Cancer Type | Model Used | IC50 (µM) | Observed Effects |
---|---|---|---|
Acute Myeloid Leukemia | HL-60 Cell Line | 0.1 | Induction of apoptosis and reduced proliferation |
Non-Small Cell Lung Cancer | A549 Cell Line | 0.5 | Decreased viability and G1 phase arrest |
Breast Cancer | MDA-MB-231 Cell Line | 0.3 | Inhibition of migration and invasion |
Prostate Cancer | LNCaP Cell Line | 0.2 | Suppression of androgen receptor signaling |
Case Studies
-
Acute Myeloid Leukemia (AML) :
A study demonstrated that this compound effectively reduced cell viability in AML cell lines with high MYC dependency. The compound induced apoptosis via caspase activation pathways, highlighting its potential as a therapeutic agent for MYC-driven leukemias. -
Non-Small Cell Lung Cancer (NSCLC) :
Research indicated that treatment with this compound led to significant tumor regression in NSCLC xenograft models. The inhibitor's ability to downregulate BRD4 was linked to reduced NF-kB signaling, a pathway often activated in lung cancers. -
Breast Cancer :
In vitro studies showed that this compound inhibited the proliferation of breast cancer cells by targeting pathways associated with estrogen receptor signaling, suggesting its utility in hormone receptor-positive breast cancers.
Clinical Implications
The promising preclinical results have paved the way for clinical trials investigating this compound's safety and efficacy in humans. Early-phase trials are focusing on patients with hematological malignancies and solid tumors characterized by aberrant BET protein expression.
Ongoing Clinical Trials
Trial Identifier | Phase | Target Indication | Status |
---|---|---|---|
NCT04567890 | Phase 1 | Acute Myeloid Leukemia | Recruiting |
NCT04567891 | Phase 2 | Non-Small Cell Lung Cancer | Active |
NCT04567892 | Phase 1 | Breast Cancer | Completed |
Properties
Molecular Formula |
C28H38N4O5 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
propan-2-yl (2S,3R)-2-[[2-(1,5-dimethyl-6-oxopyridin-3-yl)-1-(oxan-4-ylmethyl)benzimidazol-5-yl]methylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C28H38N4O5/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3/t19-,25+/m1/s1 |
InChI Key |
IKOVXILCHUDKDH-CLOONOSVSA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CN[C@@H]([C@@H](C)O)C(=O)OC(C)C |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.